An In-depth Technical Guide to the Chemical Properties of 2-Pentylpyrrolidine
An In-depth Technical Guide to the Chemical Properties of 2-Pentylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The five-membered pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its three-dimensional structure and its role in defining the pharmacological profile of numerous bioactive compounds.[1][2] This guide provides a comprehensive technical overview of 2-pentylpyrrolidine, a derivative of this important heterocyclic system. While experimental data for this specific molecule is not extensively available in the public domain, this document consolidates known information and provides predicted properties based on established chemical principles. It covers the chemical and physical properties, plausible synthetic routes, expected spectroscopic signatures, reactivity, potential applications, and safety considerations for 2-pentylpyrrolidine, serving as a valuable resource for its use in research and drug discovery.
Introduction
The pyrrolidine ring is a cornerstone of modern drug design, with its non-planar structure offering a distinct advantage in exploring chemical space compared to flat, aromatic systems.[1] This structural feature is critical in establishing the stereochemistry and, consequently, the biological activity of drug candidates.[1] The pyrrolidine nucleus is present in a wide array of natural products and pharmaceuticals, highlighting its significance in interacting with biological targets.[3] 2-Pentylpyrrolidine, with its alkyl substituent at the 2-position, represents a simple yet important variation of this scaffold, potentially serving as a key building block in the synthesis of more complex molecules. The pentyl group can influence the lipophilicity and steric interactions of the molecule, which are critical parameters in drug design. This guide aims to provide a detailed understanding of the chemical properties of 2-pentylpyrrolidine to facilitate its application in synthetic and medicinal chemistry.
Chemical and Physical Properties
Detailed experimental data on the physical properties of 2-pentylpyrrolidine is limited. However, we can infer and predict certain characteristics based on its structure and data from analogous compounds.
Table 1: Chemical and Physical Properties of 2-Pentylpyrrolidine
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₁₉N | (S)-2-Pentylpyrrolidine |
| Molecular Weight | 141.25 g/mol | (S)-2-Pentylpyrrolidine |
| CAS Number | 1315052-72-2 ((S)-enantiomer) | ChemScene |
| 1374604-02-0 (HCl salt) | ChemScene[4] | |
| Appearance | Colorless to pale yellow liquid (Predicted) | Based on similar alkylpyrrolidines. |
| Boiling Point | Not available (Predicted to be in the range of 180-200 °C) | Estimation based on structurally similar compounds. |
| Density | Not available (Predicted to be ~0.85 g/mL) | Estimation based on pyrrolidine and its alkyl derivatives.[5] |
| Solubility | Predicted to be soluble in a wide range of organic solvents. | General property of similar amines. |
Synthesis of 2-Pentylpyrrolidine
Proposed Synthetic Workflow: Asymmetric Synthesis of (S)-2-Pentylpyrrolidine
This method, adapted from the work of A. I. Meyers and colleagues, allows for the stereoselective introduction of an alkyl group at the 2-position of the pyrrolidine ring.[4]
Caption: Proposed workflow for the asymmetric synthesis of (S)-2-pentylpyrrolidine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Formation of the Chiral Formamidine
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To a solution of 1-pyrroline in an appropriate aprotic solvent, add a chiral auxiliary such as an (S)-valinol-derived formamidine precursor.
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The reaction is typically carried out at room temperature and monitored by TLC until completion.
-
The resulting chiral formamidine of the pyrroline is then isolated and purified.
Step 2: Asymmetric Alkylation
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Dissolve the chiral formamidine intermediate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
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Slowly add a solution of lithium diisopropylamide (LDA) and stir for 30 minutes to ensure complete deprotonation.
-
Add 1-iodopentane dropwise and allow the reaction to proceed at -78 °C for several hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the alkylated formamidine by column chromatography.
Step 3: Removal of the Chiral Auxiliary
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Treat the alkylated formamidine with hydrazine in ethanol.
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Reflux the mixture for several hours.
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After cooling, the product, 2-pentyl-1-pyrroline, can be isolated by distillation or extraction.
Step 4: Reduction to 2-Pentylpyrrolidine
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Dissolve the 2-pentyl-1-pyrroline in a suitable solvent such as ethanol or methanol.
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Add a catalytic amount of palladium on carbon (Pd/C).
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Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
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Filter the catalyst and remove the solvent under reduced pressure to obtain the final product, (S)-2-pentylpyrrolidine.
Spectroscopic Analysis
No experimental spectroscopic data for 2-pentylpyrrolidine was found in the searched literature. The following data is predicted based on the analysis of similar structures and general principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
Table 2: Predicted ¹H NMR Chemical Shifts for 2-Pentylpyrrolidine (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | ~3.0 - 3.2 | m | 1H |
| H-5 (axial) | ~2.8 - 3.0 | m | 1H |
| H-5 (equatorial) | ~3.1 - 3.3 | m | 1H |
| H-1' | ~1.3 - 1.5 | m | 2H |
| H-3, H-4 | ~1.6 - 1.9 | m | 4H |
| H-2', H-3', H-4' | ~1.2 - 1.4 | m | 6H |
| NH | ~1.5 - 2.5 | br s | 1H |
| H-5' | ~0.9 | t | 3H |
¹³C NMR Spectroscopy (Predicted)
Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Pentylpyrrolidine (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~60 - 62 |
| C-5 | ~46 - 48 |
| C-1' | ~35 - 37 |
| C-3 | ~25 - 27 |
| C-4 | ~23 - 25 |
| C-2' | ~32 - 34 |
| C-3' | ~22 - 24 |
| C-4' | ~31 - 33 |
| C-5' | ~14 |
Infrared (IR) Spectroscopy (Predicted)
Table 4: Predicted IR Absorption Bands for 2-Pentylpyrrolidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Weak to medium, broad | N-H stretch |
| 2955, 2925, 2855 | Strong | C-H stretch (aliphatic) |
| ~1465 | Medium | CH₂ bend |
| ~1130 | Medium | C-N stretch |
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum of 2-pentylpyrrolidine is expected to show a molecular ion peak (M⁺) at m/z = 141. The fragmentation pattern would likely involve the loss of the pentyl group (m/z = 71) to give a fragment at m/z = 70, corresponding to the pyrrolidinyl cation. Alpha-cleavage next to the nitrogen is a common fragmentation pathway for amines.
Reactivity and Chemical Reactions
2-Pentylpyrrolidine is a secondary amine, and its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom.
Caption: Common reactions of 2-pentylpyrrolidine.
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N-Alkylation: As a secondary amine, 2-pentylpyrrolidine can be readily N-alkylated using alkyl halides or other electrophilic alkylating agents. This reaction is fundamental for introducing further diversity to the molecule.
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N-Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding N-acyl derivative (an amide). This is a common strategy for protecting the amine or for synthesizing amide-containing target molecules.
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Salt Formation: Being basic, 2-pentylpyrrolidine will react with acids to form the corresponding ammonium salts. The hydrochloride salt is commercially available.[4]
Applications in Drug Discovery and Organic Synthesis
The pyrrolidine scaffold is of great interest in drug discovery due to its ability to impart favorable pharmacokinetic properties and to serve as a rigid framework for orienting functional groups.[1][2] While specific applications of 2-pentylpyrrolidine are not widely reported, it can be considered a valuable building block for the synthesis of:
-
Bioactive Molecules: The pentyl group can be a key feature for binding to hydrophobic pockets in enzymes or receptors.
-
Chiral Ligands: Enantiomerically pure 2-pentylpyrrolidine can be used as a precursor for chiral ligands in asymmetric catalysis.
-
Agrochemicals: The lipophilic nature of the pentyl group may be advantageous in the design of new pesticides or herbicides.
Safety and Handling
Detailed toxicological data for 2-pentylpyrrolidine is not available. However, based on the data for its hydrochloride salt and general knowledge of alkylamines, the following precautions should be taken:
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Hazard Statements (for the hydrochloride salt): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: Alkylamines can be corrosive and toxic. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
2-Pentylpyrrolidine is a simple yet potentially valuable derivative of the pyrrolidine scaffold. While a comprehensive experimental characterization is lacking in the current literature, this guide has provided a detailed overview of its expected chemical and physical properties, plausible synthetic routes, and potential applications based on established chemical principles and data from analogous compounds. Further experimental investigation into the properties and reactivity of 2-pentylpyrrolidine is warranted to fully unlock its potential as a building block in drug discovery and organic synthesis.
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